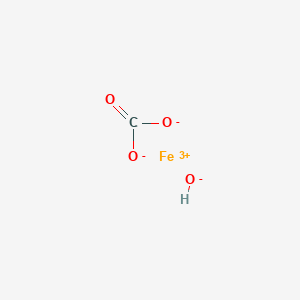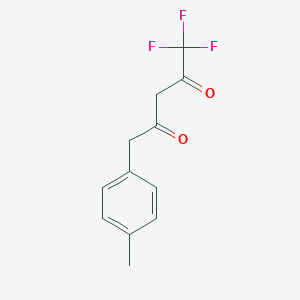
Iron carbonate hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron carbonate hydroxide, also known as siderite, is a mineral that is commonly found in sedimentary rocks. It has been widely studied for its potential applications in various fields of science, including material science, environmental science, and medical science.
Wirkmechanismus
The mechanism of action of iron carbonate hydroxide varies depending on its application. In material science, it acts as a catalyst by providing a surface for chemical reactions to occur. In environmental science, it acts as an adsorbent by attracting and binding pollutants to its surface. In medical science, it acts as a drug carrier by releasing drugs in a controlled manner.
Biochemical and Physiological Effects:
Iron carbonate hydroxide has been shown to have minimal toxicity in vitro and in vivo studies. It has been found to be biocompatible and biodegradable, making it a promising material for medical applications. In addition, it has been shown to have antioxidant properties, which may have potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using iron carbonate hydroxide in lab experiments include its low cost, availability, and ease of synthesis. However, its limitations include its low stability in acidic and alkaline environments, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of iron carbonate hydroxide. In material science, it could be studied for its potential use in energy storage, catalysis, and sensing. In environmental science, it could be studied for its potential use in water purification, air pollution control, and carbon capture. In medical science, it could be studied for its potential use in cancer therapy, drug delivery, and imaging.
Conclusion:
Iron carbonate hydroxide is a promising material that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different applications.
Synthesemethoden
Iron carbonate hydroxide can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel method. The precipitation method involves mixing iron and carbonate ions in a solution, which results in the formation of iron carbonate hydroxide. The hydrothermal synthesis method involves heating a mixture of iron and carbonate ions under high pressure and temperature, which results in the formation of iron carbonate hydroxide. The sol-gel method involves the preparation of a sol, which is then converted to a gel and dried to form iron carbonate hydroxide.
Wissenschaftliche Forschungsanwendungen
Iron carbonate hydroxide has been studied for its potential applications in various fields of science. In material science, it has been studied for its potential use as a catalyst, adsorbent, and electrode material. In environmental science, it has been studied for its potential use in wastewater treatment, soil remediation, and carbon capture. In medical science, it has been studied for its potential use in drug delivery, imaging, and cancer therapy.
Eigenschaften
CAS-Nummer |
12626-75-4 |
|---|---|
Produktname |
Iron carbonate hydroxide |
Molekularformel |
CHFeO4 |
Molekulargewicht |
132.86 g/mol |
IUPAC-Name |
iron(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Fe.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChI-Schlüssel |
PGLSLLAVUSVEKA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].[OH-].[Fe+3] |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[Fe+3] |
Synonyme |
Iron carbonate hydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)



![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)





